2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid
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Overview
Description
2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid is a thiazole derivative known for its diverse biological activities. Thiazole compounds are heterocyclic organic molecules containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid can be compared with other thiazole derivatives such as:
2-Phenyl-1,3-thiazole-4-carboxylic Acid: Similar in structure but with different substituents, leading to variations in biological activity.
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Contains a pyridyl group instead of a benzyloxy group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C17H13NO3S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(3-phenylmethoxyphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C17H13NO3S/c19-17(20)15-11-22-16(18-15)13-7-4-8-14(9-13)21-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,20) |
InChI Key |
GRWAWJWHMLMYOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=CS3)C(=O)O |
Origin of Product |
United States |
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